molecular formula C17H22N2O4 B1323339 1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid CAS No. 1005378-70-0

1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid

Cat. No.: B1323339
CAS No.: 1005378-70-0
M. Wt: 318.4 g/mol
InChI Key: WDQHQHXUYHOJMH-UHFFFAOYSA-N
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Description

1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid is a synthetic organic compound that belongs to the indole family. Indoles are heterocyclic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, which is commonly used in organic synthesis to protect amine functionalities during chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid typically involves multiple steps:

    Starting Materials: The synthesis begins with commercially available indole-6-carboxylic acid and 3-aminopropanol.

    Protection of Amine Group: The amine group of 3-aminopropanol is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine. This forms the Boc-protected intermediate.

    Coupling Reaction: The Boc-protected intermediate is then coupled with indole-6-carboxylic acid using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to form the desired product.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity, including precise control of temperature, pH, and reaction time. Industrial methods may also employ continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid can undergo various chemical reactions, including:

    Deprotection: The Boc group can be removed under acidic conditions (e.g., using trifluoroacetic acid) to yield the free amine.

    Substitution Reactions: The indole ring can participate in electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

    Coupling Reactions: The carboxylic acid group can be activated and coupled with amines, alcohols, or other nucleophiles to form amides, esters, or other derivatives.

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA) in dichloromethane (DCM).

    Substitution: Nitration using nitric acid and sulfuric acid; halogenation using bromine or chlorine.

    Coupling: DCC and DMAP for amide bond formation.

Major Products:

    Deprotected Amine: Removal of the Boc group yields 1-[3-amino-propyl]-1H-indole-6-carboxylic acid.

    Substituted Indoles: Various substituted indole derivatives depending on the electrophile used.

Scientific Research Applications

1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological and psychiatric disorders.

    Biological Studies: The compound is used in the study of indole-based bioactive molecules, which have roles in cell signaling, antimicrobial activity, and enzyme inhibition.

    Material Science: Indole derivatives are explored for their electronic properties and potential use in organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid depends on its specific application. In medicinal chemistry, indole derivatives often interact with biological targets such as receptors, enzymes, and ion channels. The Boc group serves as a protecting group during synthesis and is typically removed before the compound exerts its biological effects.

Molecular Targets and Pathways:

    Receptors: Indole derivatives can act as agonists or antagonists of serotonin receptors.

    Enzymes: They may inhibit enzymes like monoamine oxidase (MAO) or cyclooxygenase (COX).

    Ion Channels: Some indole compounds modulate ion channels involved in neurotransmission.

Comparison with Similar Compounds

    1H-Indole-6-carboxylic acid: Lacks the Boc-protected amine group.

    1-[3-Amino-propyl]-1H-indole-6-carboxylic acid: The deprotected form of the compound.

    N-Boc-tryptophan: Another Boc-protected indole derivative used in peptide synthesis.

Uniqueness: 1-[3-[(tert-Butoxycarbonyl)amino]propyl]-1H-indole-6-carboxylic acid is unique due to its specific structure, which combines the indole core with a Boc-protected amine and a carboxylic acid group. This combination allows for versatile chemical modifications and applications in various fields of research.

Properties

IUPAC Name

1-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propyl]indole-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N2O4/c1-17(2,3)23-16(22)18-8-4-9-19-10-7-12-5-6-13(15(20)21)11-14(12)19/h5-7,10-11H,4,8-9H2,1-3H3,(H,18,22)(H,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDQHQHXUYHOJMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCCN1C=CC2=C1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401139422
Record name 1-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]propyl]-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1005378-70-0
Record name 1-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]propyl]-1H-indole-6-carboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1005378-70-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[3-[[(1,1-Dimethylethoxy)carbonyl]amino]propyl]-1H-indole-6-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401139422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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